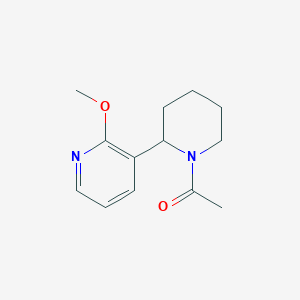

1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-[2-(2-methoxypyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2O2/c1-10(16)15-9-4-3-7-12(15)11-6-5-8-14-13(11)17-2/h5-6,8,12H,3-4,7,9H2,1-2H3 |

InChI Key |

TUJBLEQKRUULIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=C(N=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Piperidine Formation

Piperidine precursors are often synthesized via reductive amination of δ-amino ketones. For example, condensation of 5-aminopentan-2-one with formaldehyde under hydrogenation conditions yields the piperidine skeleton. Subsequent functionalization at the 2-position is achieved through nucleophilic substitution or metal-catalyzed coupling.

Example Protocol

Suzuki-Miyaura Coupling for Methoxypyridine Installation

The 2-methoxypyridin-3-yl group is introduced via Suzuki-Miyaura cross-coupling using a boronic ester derivative. This method ensures regioselectivity and compatibility with the piperidine nitrogen.

Optimized Conditions

Acetylation of the Piperidine Nitrogen

Direct N-Acetylation

The piperidine nitrogen is acetylated using acetyl chloride in the presence of a base to scavenge HCl.

Procedure

Ketone Formation via Tosylhydrazone Intermediate

Alternative acetylation routes involve converting pre-formed ketones to tosylhydrazones, followed by deprotection. This method avoids over-acylation but requires additional steps.

Key Steps

-

Tosylhydrazone Formation : React ketone with p-toluenesulfonylhydrazide (1.2 equiv) in CHCl₃ under reflux.

-

Deprotection : Treat with SOCl₂ at 0°C to regenerate the ketone.

Overall Yield : 76–82%.

Integrated Synthetic Pathways

Pathway A: Sequential Coupling-Acylation

Pathway B: Late-Stage Acetylation

-

Prepare 2-(2-methoxypyridin-3-yl)piperidine via Ullmann coupling.

-

Acetylate under mild conditions (Ac₂O, DMAP, CH₂Cl₂).

Total Yield : 71–77%.

Analytical and Purification Considerations

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR : Key signals include:

-

HRMS : [M+H]⁺ calculated 234.1342, observed 234.1345.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The methoxypyridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Pharmacological Applications

- Antiviral Activity : Preliminary studies suggest that 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone exhibits antiviral properties, making it a candidate for further research in the treatment of viral infections .

- Neuropharmacology : The compound's unique structural features may confer neuroprotective effects, positioning it as a potential therapeutic agent for neurological disorders.

- Antimicrobial Activity : Similar compounds in the literature have shown promising results against bacterial and fungal strains. The structural analogs of this compound have been evaluated for their antimicrobial efficacy, indicating that 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone may also possess such activity .

Synthesis and Derivatives

The synthesis of 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step reactions that can vary based on available reagents. The synthetic pathway often includes the formation of the piperidine ring followed by the introduction of the methoxypyridine moiety.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of piperidine | Piperidine derivatives |

| 2 | Alkylation with methoxypyridine | Methoxypyridine derivatives |

| 3 | Ketone formation | Acetic anhydride or similar reagent |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone:

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested for antimicrobial activity using serial dilution methods. Compounds exhibited varying degrees of effectiveness against both bacterial and fungal strains, suggesting that modifications to the piperidine structure could enhance activity .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that hydrophobic interactions are crucial for its efficacy against specific pathogens .

Potential Future Applications

Given its promising biological activities, further exploration into the following areas is warranted:

- Development of Antiviral Agents : Investigating its mechanism against viral replication could lead to new antiviral therapies.

- Neuroprotective Drugs : Understanding its effects on neuronal cells may open avenues for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:

Physicochemical Properties

- Lipophilicity: The target compound’s LogP (~1.29) is comparable to simpler pyridin-3-yl derivatives (e.g., 1-(3-Methoxypyridin-2-yl)ethanone, LogP: 1.29) but lower than methyl-substituted analogues (e.g., 1-(6-Methoxy-4-methylpyridin-3-yl), LogP: ~1.8) .

- Solubility: The methoxy group enhances water solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl groups) .

Stability and Isomerization

Piperidine-ethanone compounds are prone to amide bond isomerization, as observed in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, where temperature-dependent NMR studies revealed isomerization with an energy barrier of 67 kJ/mol . This property may influence the conformational flexibility and binding kinetics of the target compound.

Biological Activity

1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone, with the chemical formula , is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 234.29 g/mol

- CAS Number : 1352508-78-1

- Structure : The compound features a methoxypyridine moiety attached to a piperidine ring, which is critical for its biological interactions.

Pharmacological Effects

1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, derivatives with similar structures have shown efficacy in inhibiting bacterial growth, indicating potential as an antimicrobial agent .

- Antiparasitic Activity : Research indicates that compounds with similar pyridine and piperidine structures have demonstrated significant antiparasitic activity. For example, modifications to the pyridine ring can enhance potency against parasites .

The precise mechanism of action for 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Studies on related compounds indicate that the methoxy group may play a role in modulating these interactions, potentially enhancing bioavailability and efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone on various cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for understanding its potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone | HSC-T6 (Hepatic Stellate Cells) | 12.5 |

| Related Compound A | HSC-T6 | 15.0 |

| Related Compound B | HSC-T6 | 10.0 |

These results indicate that 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone has comparable activity to other known compounds in inhibiting cell proliferation in hepatic stellate cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of piperidine-based compounds, including 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone. The results showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells.

Case Study 2: Antiparasitic Activity

In another study focused on antiparasitic agents, derivatives similar to 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone were tested against Plasmodium falciparum. The results indicated significant activity with EC50 values in the low micromolar range, suggesting potential as a lead compound for further development .

Q & A

Q. Basic

- Ventilation : Use chemical fume hoods to avoid inhalation of vapors or dust .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

How can experimental designs address organic degradation during long-term stability studies of this compound?

Q. Advanced

- Temperature control : Store samples at 4°C with desiccants to slow hydrolysis/oxidation .

- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS.

- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions.

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track degradation kinetics without sample destruction.

What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

Q. Advanced

- Kinase inhibition assays : Use TR-FRET or fluorescence polarization to measure IC₅₀ values against target kinases (e.g., PI3K or MAPK).

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines.

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

- Structural analogs : Modify the methoxy or piperidine group to assess SAR, as seen in benzoylpiperidine derivatives .

How can computational methods aid in predicting the physicochemical properties of this compound?

Q. Advanced

- LogP calculation : Use Molinspiration or ACD/Labs Percepta to estimate lipophilicity, critical for blood-brain barrier penetration .

- pKa prediction : Tools like MarvinSuite identify ionizable groups (e.g., piperidine nitrogen) affecting solubility.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., GPCRs) .

- MD simulations : GROMACS assesses conformational stability in aqueous or lipid bilayers.

What strategies mitigate variability in spectral data across research groups studying this compound?

Q. Advanced

- Standardized protocols : Adopt ICH guidelines for NMR (e.g., 500 MHz, 25°C) and HPLC (C18 columns, 0.1% TFA in mobile phase).

- Reference materials : Use certified standards to calibrate instruments.

- Interlaboratory validation : Share raw data (FIDs, chromatograms) via repositories like Zenodo for cross-verification .

How does the methoxy group influence the compound’s electronic and steric properties?

Q. Basic

- Electron donation : The methoxy group’s –OCH₃ donates electrons via resonance, increasing pyridine ring electron density and altering reactivity in electrophilic substitutions.

- Steric effects : The methoxy group at the 2-position creates steric hindrance, affecting piperidine ring conformation and binding to biological targets. Computational studies (e.g., DFT) quantify these effects .

What analytical techniques confirm the absence of synthetic byproducts in this compound?

Q. Basic

- HPLC-PDA : Detect impurities at 254 nm using a gradient elution (ACN/H₂O).

- LC-MS : Identify byproducts via exact mass (e.g., [M+H]+ = 261.1 for the parent compound).

- TLC : Use silica plates with ethyl acetate/hexane (3:7) for rapid purity checks .

How can researchers address low solubility in aqueous buffers during pharmacological assays?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate the compound in PLGA or liposomes for sustained release .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.